molecular formula C17H12ClNO2S B11351569 S-(4-methylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11351569
M. Wt: 329.8 g/mol
InChI Key: QJHPDUYYBAHGLT-UHFFFAOYSA-N
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Description

[5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound that features both oxazole and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methylphenylsulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, [5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-CHLORO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE-3-THIOL: This compound shares the chlorophenyl group but has a triazole ring instead of an oxazole ring.

    [5-(4-CHLORO-PHENOXYMETHYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE-3-THIOL: This compound also features a chlorophenyl group but includes a phenoxymethyl group.

Uniqueness

The uniqueness of [5-(4-CHLOROPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE lies in its combination of oxazole and sulfanyl functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

S-(4-methylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C17H12ClNO2S/c1-11-2-8-14(9-3-11)22-17(20)15-10-16(21-19-15)12-4-6-13(18)7-5-12/h2-10H,1H3

InChI Key

QJHPDUYYBAHGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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